disodium;dioxido(oxo)silane

Description

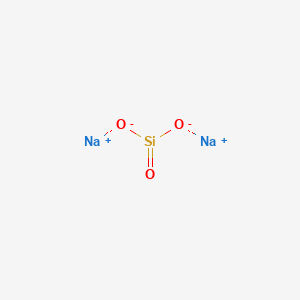

Disodium;dioxido(oxo)silane, commonly known as sodium metasilicate (Na₂SiO₃), is an inorganic compound with a molecular weight of 122.062 g/mol . It exists in anhydrous and hydrated forms, such as the pentahydrate (Na₂SiO₃·5H₂O, density 2.61 g/cm³) and nonahydrate (Na₂SiO₃·9H₂O, molecular weight 284.201 g/mol) . Its structure comprises a central silicon atom bonded to three oxygen atoms, with two sodium cations balancing the charge .

Key applications include use in detergents, industrial cleaners, and as a silica standard (100 ppm SiO₂) in analytical chemistry . It is also a precursor in materials science for synthesizing silicates and silica-based materials .

Properties

Molecular Formula |

Na2O3Si |

|---|---|

Molecular Weight |

122.063 g/mol |

IUPAC Name |

disodium;dioxido(oxo)silane |

InChI |

InChI=1S/2Na.O3Si/c;;1-4(2)3/q2*+1;-2 |

InChI Key |

NTHWMYGWWRZVTN-UHFFFAOYSA-N |

Canonical SMILES |

[O-][Si](=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Disodium;dioxido(oxo)silane can be synthesized through several methods. One common method involves the reaction of sodium carbonate (soda ash) with silica sand at high temperatures (1400-1500°C) . This process produces sodium silicate, which can then be further processed to obtain this compound. Another method involves the use of sodium sulfate (mirabilite) and trona . Industrial production often involves the use of these raw materials in large-scale reactors to ensure efficient and cost-effective synthesis .

Chemical Reactions Analysis

Disodium;dioxido(oxo)silane undergoes various chemical reactions, including hydrolysis, oxidation, and substitution . In aqueous solutions, it hydrolyzes to form silicic acid and sodium hydroxide . It can also react with acids to produce silica gel and sodium salts . Common reagents used in these reactions include water, acids, and bases. The major products formed from these reactions are silicic acid, silica gel, and various sodium salts .

Scientific Research Applications

Disodium;dioxido(oxo)silane has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of zeolites and silica catalysts . In biology, it serves as a fixative for hand dyeing with reactive dyes . In medicine, it is used in the formulation of certain pharmaceuticals and as a component in dental materials . Industrially, it is used as an adhesive, binder, corrosion inhibitor, and coagulant in wastewater treatment . It also finds applications in the manufacturing of paper, textiles, and ceramics .

Mechanism of Action

The mechanism of action of disodium;dioxido(oxo)silane involves its ability to interact with both organic and inorganic materials. In aqueous solutions, it undergoes hydrolysis to form silicic acid, which can then polymerize to form silica gel . This polymerization process is crucial for its use as a binding agent and sealant . The compound’s ability to form strong bonds with both organic and inorganic substrates makes it an effective adhesive and corrosion inhibitor .

Comparison with Similar Compounds

Lithium Silicate (Li₂SiO₃)

- Molecular Formula : Li₂O₃Si (average mass 89.965 g/mol) .

- Structural Differences : Replaces sodium with lithium, resulting in a lighter molecular weight (~89.97 vs. 122.06 g/mol).

- Applications : Lithium silicates are used in high-temperature ceramics and glass coatings, whereas sodium metasilicate dominates in detergents due to sodium's lower cost and higher solubility .

- Safety : Lithium compounds are generally more reactive, requiring specialized handling compared to sodium analogs .

Sodium Plumbate (Na₂PbO₃)

- Molecular Formula : Na₂O₃Pb (molecular weight 301.18 g/mol) .

- Structural Differences : Substitutes silicon with lead, altering redox properties. Sodium plumbate acts as a strong oxidizing agent , unlike sodium metasilicate .

- Applications : Used in organic synthesis and protein precipitation, contrasting with sodium metasilicate’s role in cleaning and silica production .

- Toxicity : Lead-containing compounds pose significant environmental and health risks, limiting their use compared to silicon-based analogs .

Titanium-Functionalized Silanes (e.g., Diethoxy(oxido(oxo)titanio)silane)

- Structure : Combines silicon with titanium-oxo groups (e.g., A1–A5 in ).

- Applications : Serve as anchoring units in dye-sensitized solar cells (DSSCs) for enhanced electron transfer, a niche application compared to sodium metasilicate’s industrial uses .

- Electronic Properties: Titanium-silane hybrids exhibit tunable nonlinear optical (NLO) responses, unlike the ionic conductivity of sodium metasilicate .

Disiloxanes (Si–O–Si Compounds)

- Structure : Contain two silicon atoms linked by an oxygen bridge (e.g., disiloxane, Si₂O) .

- Applications: Used in molding technologies and as precursors for silicone polymers, whereas sodium metasilicate is a standalone cleaning agent .

- Reactivity: Disiloxanes undergo hydrolysis to form silanols, while sodium metasilicate dissolves in water to release silicate anions .

Sodium Tungstate (Na₂WO₄)

- Molecular Formula : Na₂WO₄ (IUPAC name: disodium dioxido(dioxo)tungsten) .

- Applications : Catalyzes oxidation reactions (e.g., converting amines to nitrones), contrasting with sodium metasilicate’s passive role in detergents .

- Central Atom Effects : Tungsten’s higher oxidation state (+6) enables redox activity, unlike silicon’s +4 state in metasilicate .

Data Tables

Table 1: Physical and Chemical Properties

Table 2: Hydration States

| Compound | Hydration Form | Molecular Formula |

|---|---|---|

| This compound | Pentahydrate | Na₂SiO₃·5H₂O |

| Nonahydrate | Na₂SiO₃·9H₂O |

Research Findings

- Synthesis : Sodium metasilicate is produced by fusing silica sand (SiO₂) with sodium carbonate (Na₂CO₃) at high temperatures, while lithium silicates require lithium salts .

- Environmental Impact : Sodium metasilicate is biodegradable and less toxic than lead- or tungsten-containing analogs .

- Thermal Stability : The anhydrous form melts at 1088°C, higher than most siloxanes or organic silanes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.